セフォゾプラン塩酸塩
概要
説明
- ファーストシン (セフォゾプラン) は、武田薬品工業株式会社が日本で開発した第4世代セファロスポリン系抗生物質です .
- 1995年に日本国内で「ファーストシン」のブランド名で、0.5gと1gの製剤が発売され、再構成のための注射用粉末として市販されました。
- 残念ながら、中国における入手可能性と研究に関する情報は限られています。
科学的研究の応用
- Firstcin has clinical applications in treating various infections, including sepsis, wound infections, and those caused by G+ and G- bacteria.
- Its efficacy against Streptococcus pneumoniae and other pathogens makes it valuable in clinical practice.
Safety and Hazards
Cefozopran monohydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
生化学分析
Biochemical Properties
Cefozopran hydrochloride works by inhibiting the synthesis of the bacterial cell wall . Specifically, it targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall .
Cellular Effects
Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . It is particularly effective against both Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotic treatments .
Molecular Mechanism
The mechanism of action of Cefozopran hydrochloride is similar to that of other beta-lactam antibiotics. By binding to these PBPs, Cefozopran hydrochloride disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . What sets Cefozopran hydrochloride apart from earlier generations of cephalosporins is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria .
Temporal Effects in Laboratory Settings
Cefozopran hydrochloride is mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney . No appreciable accumulation of the drug occurred with multiple intravenous doses of Cefozopran hydrochloride, and pharmacokinetic parameters were similar on days 1 and 4 .
Dosage Effects in Animal Models
Higher doses and longer durations of treatment may be necessary for severe infections .
Metabolic Pathways
Like other cephalosporins, it is likely to be metabolized in the liver and excreted via the kidneys .
Transport and Distribution
Like other cephalosporins, it is likely to be distributed throughout the body after administration .
Subcellular Localization
As an antibiotic, it is likely to be found wherever bacteria are present within the body .
準備方法
- ファーストシンの合成経路や反応条件はあまり文書化されていません。武田薬品工業株式会社で工業的に生産されています。
- 正確な合成経路は企業秘密ですが、セファロスポリンコア構造の改変が含まれます。
化学反応解析
- ファーストシンは、グラム陽性菌 (G+) とグラム陰性菌 (G-) の両方に対して、幅広い抗菌活性を示します。
- 一般的な反応には、β-ラクタム環の開環があり、細菌の細胞壁合成を阻害します。
- 生成される主な生成物には、細菌細胞壁のペニシリン結合タンパク質 (PBP) との安定な複合体があります。
科学研究への応用
- ファーストシンは、敗血症、創傷感染症、およびG+ と G- 細菌によって引き起こされる感染症など、さまざまな感染症の治療に臨床応用されています。
- 肺炎球菌や他の病原菌に対する有効性から、臨床診療において重要な役割を果たしています。
化学反応の分析
- Firstcin exhibits broad-spectrum antibacterial activity against both Gram-positive (G+) and Gram-negative (G-) bacteria.
- Common reactions it undergoes include β-lactam ring opening, which inhibits bacterial cell wall synthesis.
- Major products formed include stable complexes with penicillin-binding proteins (PBPs) in bacterial cell walls.
作用機序
- ファーストシンの主な特徴:
- PBP に対する高い親和性。
- グラム陰性菌の外膜チャネルを通じた迅速な拡散。
- β-ラクタマーゼへの低い親和性。
- G+ と G- 細菌の両方を標的とし、連鎖球菌や肺炎球菌に対して増強された活性を示します。
類似化合物との比較
- ファーストシンの独自性は、第4世代という位置付けと、G+ 活性の向上にあります。
- 類似化合物には、セフトリアキソン、セフォタキシムなどの他のセファロスポリン系抗生物質や、β-ラクタム系抗生物質などがあります。
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUKMPVIFDNY-XFDPNJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN9O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-44-5 | |
Record name | Cefozopran monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113981-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefozopran monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOZOPRAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。